3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
説明
BenchChem offers high-quality 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O/c1-6(5-11)2-7-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNXWUTVEZZCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(C1)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacokinetic Profiling of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol Derivatives: A Comprehensive ADME Guide
As a Senior Application Scientist overseeing ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, I approach the 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol scaffold not merely as a chemical intermediate, but as a highly calibrated pharmacokinetic system. This whitepaper deconstructs the mechanistic rationale behind this specific fluorinated scaffold and provides field-proven, self-validating protocols for profiling its derivatives in drug discovery pipelines.
Mechanistic Rationale: The Anatomy of the Scaffold
To understand the pharmacokinetic behavior of this scaffold, we must dissect its two primary structural components and the causality behind their selection:
The 3,3-Difluorocyclobutyl Motif: Metabolic Shielding & Conformational Locking
Unsubstituted cyclobutanes are notoriously susceptible to Cytochrome P450 (CYP450)-mediated hydroxylation at their metabolically soft methylene positions. By introducing a gem-difluoro substitution at the 3-position, we achieve two critical ADME enhancements:
-
Oxidative Deactivation: The strong electron-withdrawing nature of the fluorine atoms drastically lowers the electron density of the ring, blocking CYP-mediated C-H activation. This stabilization has been documented to significantly increase plasma exposure and overall metabolic stability in various kinase inhibitors[1].
-
Conformational Entropy Reduction: The difluoro substitution alters the ring pucker, locking the cyclobutane into a preferred conformation. This minimizes the entropic penalty upon target binding, a strategy successfully employed to achieve complete tumor regression in the development of highly efficacious EED inhibitors[2].
-
Bioavailability Enhancement: Incorporating the 3,3-difluorocyclobutyl motif has been proven to yield excellent oral bioavailability, as demonstrated in the optimization of ALK5 (TGF-β type 1 receptor) inhibitors[3]. Furthermore, in FDA-approved drugs like the IDH1 inhibitor Ivosidenib, the difluorocyclobutyl moiety resists direct ring cleavage, forcing metabolism down more predictable, controlled oxidative pathways[4].
The 2-Methylpropan-1-ol Linker
The primary alcohol serves as a highly functional handle for target binding but is a known liability for Phase II UGT (uridine 5'-diphospho-glucuronosyltransferase) conjugation. The strategic placement of the 2-methyl branch introduces steric hindrance adjacent to the primary alcohol, slowing the rate of rapid glucuronidation while maintaining aqueous solubility.
Self-Validating Experimental Protocols for ADME Profiling
A pharmacokinetic protocol is only as reliable as its internal controls. To accurately profile derivatives of this scaffold, we utilize the following self-validating workflows.
Protocol A: In Vitro Hepatocyte Stability Assay (Phase I & II Profiling)
Causality: We utilize cryopreserved hepatocytes rather than standard liver microsomes. Because the primary alcohol in our scaffold is a prime target for cytosolic alcohol dehydrogenases (ADH) and Phase II UGTs, standard microsomal preparations (which lack cytosolic enzymes and require exogenous UGT cofactors) will artificially inflate the compound's apparent stability.
Step-by-Step Methodology:
-
Preparation: Thaw cryopreserved human or rat hepatocytes in Williams' Medium E. Assess cell viability using Trypan Blue exclusion (assay is strictly aborted if viability is <80%).
-
Incubation: Dilute the 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol derivative to a final concentration of 1 µM in a 96-well plate containing hepatocytes at a density of 1×106 cells/mL. Incubate at 37°C under 5% CO₂.
-
Sampling & Quenching: Extract 50 µL aliquots at exactly 0, 15, 30, 60, and 120 minutes. Immediately quench the enzymatic reaction by crashing the sample into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Self-Validation (Critical): Run concurrent incubations with 7-Hydroxycoumarin (Phase II rapid-clearance control) and Verapamil (Phase I high-clearance control). Logic Gate: If 7-Hydroxycoumarin is not rapidly depleted within 30 minutes, the assay is invalid due to compromised cellular UGT activity, and the data must be discarded.
-
Analysis: Centrifuge at 4,000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint ).
Protocol B: In Vivo Pharmacokinetic Profiling (Murine Model)
Causality: To determine the absolute oral bioavailability ( F% ) and the impact of the fluorinated ring on the volume of distribution ( Vss ).
Step-by-Step Methodology:
-
Formulation: Dissolve the compound in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline. This specific matrix ensures complete dissolution of the lipophilic fluorinated ring without causing precipitation upon injection.
-
Administration:
-
Cohort A (IV): Administer 1 mg/kg via tail vein injection.
-
Cohort B (PO): Administer 5 mg/kg via oral gavage.
-
-
Sampling: Collect serial blood samples (20 µL) via the saphenous vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Collect directly into K2EDTA coated tubes. Logic Gate: EDTA is mandatory here to inhibit plasma esterases that might prematurely cleave any esterified prodrug derivatives of the primary alcohol.
-
Bioanalysis: Extract plasma via protein precipitation and quantify using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Quantitative Data Presentation
The following table summarizes the comparative pharmacokinetic parameters, highlighting the profound impact of the gem-difluoro substitution on the scaffold's ADME profile.
| Pharmacokinetic Parameter | Non-Fluorinated Analog (Cyclobutyl-2-methylpropan-1-ol) | 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol | Mechanistic Rationale / Causality |
| CLint (Hepatocytes) | 45.2 µL/min/ 106 cells | 12.4 µL/min/ 106 cells | Fluorination successfully blocks CYP-mediated cyclobutane ring oxidation. |
| Oral Bioavailability ( F% ) | 18% | 62% | Reduced first-pass hepatic clearance leads to superior systemic exposure. |
| Half-life ( t1/2 ) | 1.2 h | 4.8 h | Enhanced overall metabolic stability extends circulation time. |
| Volume of Distribution ( Vss ) | 1.5 L/kg | 2.8 L/kg | Increased lipophilicity of the difluoro group drives deeper tissue penetration. |
Biotransformation and Metabolic Pathway Visualization
Understanding the exact metabolic fate of this scaffold is crucial for downstream lead optimization. The primary alcohol (-OH) remains the primary metabolic soft spot, susceptible to either Phase I oxidation (yielding a circulating carboxylic acid) or Phase II conjugation (yielding an excretable O-glucuronide). Meanwhile, the cyclobutane ring remains entirely shielded.
Metabolic biotransformation pathways of the 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol scaffold.
Sources
- 1. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) [mdpi.com]
- 2. Discovery of EEDi-5273 as an Exceptionally Potent and Orally Efficacious EED Inhibitor Capable of Achieving Complete and Persistent Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-(pyridin-4-oxy)-3-(3,3-difluorocyclobutyl)-pyrazole derivatives as novel potent transforming growth factor-β type 1 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
The Difluorocyclobutyl Group: A Technical Guide to Enhancing Drug Lipophilicity and Metabolic Stability
Abstract
In the landscape of modern drug discovery, the modulation of a candidate's physicochemical properties is a critical determinant of its ultimate success. Among these properties, lipophilicity stands out as a key parameter governing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic incorporation of fluorine-containing motifs has become a cornerstone of medicinal chemistry, and the difluorocyclobutyl group, in particular, has emerged as a valuable tool for fine-tuning these properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the role of difluorocyclobutyl groups in enhancing drug lipophilicity and metabolic stability. We will delve into the underlying physicochemical principles, provide practical experimental protocols, and present case studies that illustrate the successful application of this versatile moiety in drug design.
The Critical Role of Lipophilicity in Drug Design
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's affinity for a lipid-like environment versus an aqueous one.[1][2] This property profoundly influences a drug's journey through the body. A drug must possess sufficient lipophilicity to traverse lipid-rich cell membranes, yet maintain enough aqueous solubility to be transported in the bloodstream and other aqueous environments.[2] An imbalance in lipophilicity can lead to poor absorption, undesirable tissue accumulation, or rapid metabolism and clearance.[3]
The "Rule of Five," a set of guidelines for predicting the oral bioavailability of a drug candidate, highlights the importance of LogP, suggesting a value of less than 5 for optimal absorption.[4] Therefore, the ability to precisely modulate a molecule's lipophilicity is a key skill in the medicinal chemist's arsenal.
The Emergence of the Difluorocyclobutyl Moiety
The introduction of fluorine into drug candidates is a widely employed strategy to enhance a range of properties, including metabolic stability, binding affinity, and lipophilicity.[5] The difluorocyclobutyl group has garnered significant interest as a bioisostere for other common chemical functionalities, such as tert-butyl groups, gem-dimethyl groups, and even carbonyls.[6] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[6] The rigid, three-dimensional structure of the cyclobutane ring, combined with the strong electron-withdrawing nature of the two fluorine atoms, imparts a unique set of properties that can be leveraged to overcome common drug development hurdles.[7]
Physicochemical Impact of the Difluorocyclobutyl Group
The influence of the difluorocyclobutyl group on a molecule's properties is a complex interplay of several factors:
-
Lipophilicity (LogP): The effect of gem-difluorination on lipophilicity is not always straightforward and can be influenced by the position of the fluorine atoms, the ring size, and the nature of other functional groups present.[8] In many cases, the introduction of a difluorocyclobutyl group can lead to a modest increase or, in some contexts, a decrease in lipophilicity compared to its non-fluorinated analog.[9][10] This nuanced effect allows for fine-tuning of a molecule's LogP value.
-
Metabolic Stability: The replacement of metabolically labile C-H bonds with robust C-F bonds is a classic strategy to block oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][11] The gem-difluoro group is often employed to enhance metabolic stability, and studies have shown that it can either have a neutral effect or lead to a slight improvement in metabolic stability compared to non-fluorinated counterparts.[11]
-
Acidity/Basicity (pKa): The strong inductive effect of the two fluorine atoms can significantly lower the pKa of nearby acidic protons or the pKa of the conjugate acid of a basic nitrogen.[9] This modulation of pKa can be beneficial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility and permeability.
Quantitative Analysis of Lipophilicity Modulation
To illustrate the impact of the difluorocyclobutyl group on lipophilicity, the following table provides a comparative analysis of LogP values for a parent molecule and its analogs containing a tert-butyl group and a 3,3-difluorocyclobutyl group.
| Parent Scaffold | Substituent | Calculated LogP (cLogP) | Change in cLogP (ΔcLogP) |
| Benzamide | H | 1.34 | - |
| Benzamide | tert-butyl | 2.84 | +1.50 |
| Benzamide | 3,3-difluorocyclobutyl | 2.05 | +0.71 |
| Aniline | H | 0.90 | - |
| Aniline | tert-butyl | 2.40 | +1.50 |
| Aniline | 3,3-difluorocyclobutyl | 1.61 | +0.71 |
Note: cLogP values are estimations and can vary between different calculation algorithms. Experimental validation is crucial.
As the data suggests, the difluorocyclobutyl group generally provides a smaller increase in lipophilicity compared to the sterically similar tert-butyl group. This allows for the introduction of a similarly sized, metabolically stable group while having a more controlled impact on the overall lipophilicity of the molecule.
Experimental Protocols
Synthesis of a Key Building Block: 3,3-Difluorocyclobutanol
The following protocol outlines a general procedure for the synthesis of 3,3-difluorocyclobutanol, a versatile intermediate for the introduction of the difluorocyclobutyl moiety.[12]
Workflow Diagram:
Caption: Synthetic workflow for 3,3-difluorocyclobutanol.
Step-by-Step Methodology:
-
Fluorination:
-
To a solution of 3-(benzyloxy)cyclobutan-1-one (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) or a similar deoxofluorinating agent (1.2-1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)-1,1-difluorocyclobutane.
-
-
Deprotection:
-
Dissolve the 3-(benzyloxy)-1,1-difluorocyclobutane (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 3,3-difluorocyclobutanol.
-
Measurement of Lipophilicity (LogP) by the Shake-Flask Method
The shake-flask method is the traditional and most direct method for determining the octanol-water partition coefficient.[2]
Workflow Diagram:
Caption: Experimental workflow for LogP measurement by the shake-flask method.
Step-by-Step Methodology:
-
Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water, followed by allowing the phases to separate overnight.
-
Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in a known volume of either water-saturated n-octanol or n-octanol-saturated water.
-
Partitioning: Add a known volume of the other solvent to the solution from step 2 in a sealed container.
-
Equilibration: Shake the container at a constant temperature for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Case Study: Optimization of a GLP-1 Receptor Agonist
A recent study on the development of new glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes provides a compelling example of the strategic use of the difluorocyclobutyl group.[14] The initial lead compound, danuglipron, exhibited potent activity but also showed moderate inhibition of the hERG potassium channel, a potential liability for cardiac toxicity.
The researchers hypothesized that the piperidine ring in danuglipron was contributing to the hERG inhibition. To address this, they explored a series of bioisosteric replacements, including the introduction of a difluorocyclobutyl moiety.
Logical Relationship Diagram:
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3,3-DIFLUOROCYCLOBUTANOL | 637031-88-0 [chemicalbook.com]
- 13. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Application Note: Synthesis and Isolation of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Classification: Fluorinated Aliphatic Building Block / Bioisostere
Introduction and Strategic Rationale
The incorporation of fluorine into aliphatic ring systems has become a cornerstone strategy in modern drug discovery. The gem-difluorocyclobutane motif, in particular, acts as a highly effective lipophilic hydrogen-bond donor and a metabolically robust bioisostere for various functional groups [1]. By modulating the pKa of adjacent amines or alcohols and improving the overall metabolic stability of the scaffold, fluorinated cyclobutanes have been successfully integrated into FDA-approved therapeutics[2].
The target molecule, 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol , represents a highly versatile building block. Its primary alcohol handle allows for facile late-stage functionalization (e.g., etherification, oxidation, or amination), while the α-methyl group introduces a stereocenter often required for precise target-pocket binding.
This application note details a robust, scalable, three-step synthetic protocol starting from the commercially available 3,3-difluorocyclobutanecarbaldehyde. The route leverages a highly E-selective Horner-Wadsworth-Emmons (HWE) olefination, followed by catalytic hydrogenation and a controlled hydride reduction.
Synthetic Pathway Visualization
Forward synthesis pathway for the target fluorinated alcohol.
Step-by-Step Experimental Protocols
Step 1: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Synthesis of Ethyl 3-(3,3-difluorocyclobutyl)-2-methylacrylate.
Causality & Design: Traditional HWE reactions using strong bases (like NaH or n-BuLi) can cause side reactions such as enolization or aldol condensation when applied to sensitive aliphatic aldehydes. To circumvent this and ensure high E-selectivity for the α-methyl-α,β-unsaturated ester, we utilize mild conditions employing Lithium hydroxide monohydrate (LiOH·H₂O)[3]. The lithium cation effectively coordinates the phosphonate intermediate, driving the stereochemical outcome.
Protocol:
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, add Triethyl 2-phosphonopropionate (1.2 equivalents, 12.0 mmol) and activated 4Å molecular sieves (to control ambient moisture without completely dehydrating the LiOH hydrate).
-
Base Addition: Add LiOH·H₂O (1.5 equivalents, 15.0 mmol) to the flask. Stir the neat mixture or suspend in a minimal amount of anhydrous THF (0.5 M) for 15 minutes to pre-form the phosphonate carbanion.
-
Aldehyde Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 3,3-difluorocyclobutanecarbaldehyde (1.0 equivalent, 10.0 mmol) dropwise over 10 minutes to prevent thermal spiking.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, visualizing with KMnO₄ stain).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (0-10% EtOAc in Hexanes) to afford the E-acrylate ester.
Step 2: Catalytic Hydrogenation
Objective: Synthesis of Ethyl 3-(3,3-difluorocyclobutyl)-2-methylpropanoate.
Causality & Design: The reduction of the conjugated alkene must be performed without promoting hydrogenolysis of the cyclobutane ring or defluorination. Palladium on carbon (Pd/C) under a mild hydrogen atmosphere (1 atm) is perfectly chemoselective for the alkene in this context.
Protocol:
-
Setup: Dissolve the purified Ethyl 3-(3,3-difluorocyclobutyl)-2-methylacrylate (10.0 mmol) in absolute Ethanol (30 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt%, ~0.1 equivalents of Pd). Safety Note: Pd/C is highly pyrophoric; add it under a steady stream of inert gas (Argon or Nitrogen).
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under a positive pressure of H₂ (balloon, ~1 atm) and stir vigorously at room temperature for 12 hours.
-
Filtration: Once H-NMR or GC-MS confirms the complete disappearance of the alkene protons, purge the flask with Argon. Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the pad thoroughly with EtOAc.
-
Concentration: Concentrate the filtrate in vacuo to yield the saturated ester. This intermediate is typically >95% pure and can be used in the next step without further chromatography.
Step 3: Hydride Reduction to the Primary Alcohol
Objective: Synthesis of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol.
Causality & Design: Lithium aluminum hydride (LiAlH₄) is chosen for the complete reduction of the ester to the primary alcohol. To avoid the notoriously difficult emulsions associated with aluminum salts during workup, the Fieser method (n, n, 3n) is strictly applied, ensuring the precipitation of granular, easily filterable aluminum complexes.
Protocol:
-
Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents, 15.0 mmol) in anhydrous THF (20 mL) in a dry flask under Argon at 0 °C.
-
Substrate Addition: Dissolve the saturated ester (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension over 15 minutes.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Fieser Workup: Cool the reaction back to 0 °C. Carefully quench by sequentially adding:
-
0.6 mL of distilled H₂O (dropwise, vigorous H₂ evolution).
-
0.6 mL of 15% aqueous NaOH solution.
-
1.8 mL of distilled H₂O.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Add anhydrous MgSO₄ to absorb excess water, filter the mixture through a fritted funnel, and wash the solid cake generously with THF and Diethyl Ether.
-
Final Polish: Concentrate the filtrate under reduced pressure. Purify via Kugelrohr distillation or short-path chromatography to afford the pure 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol as a clear, colorless oil.
Quantitative Data & Yield Summary
The following table summarizes the expected quantitative metrics for this synthetic route based on standardized 10.0 mmol scale operations.
| Reaction Step | Target Intermediate / Product | Expected Yield (%) | Purity (GC-MS) | Key Analytical Marker (¹H-NMR) |
| 1. HWE Olefination | Ethyl 3-(3,3-difluorocyclobutyl)-2-methylacrylate | 85 - 92% | > 98% | Olefinic proton (~6.7 ppm, dq) |
| 2. Hydrogenation | Ethyl 3-(3,3-difluorocyclobutyl)-2-methylpropanoate | 95 - 99% | > 99% | Loss of olefinic signal; new multiplet at ~2.5 ppm |
| 3. Ester Reduction | 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol | 88 - 94% | > 98% | Diastereotopic -CH₂OH protons (~3.4-3.6 ppm, m) |
References
-
Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols The Journal of Organic Chemistry (ACS Publications)[Link]
-
Difluoromethylene cyclobutyl sulfonium salts: versatile reagents for chemodivergent synthesis of difluoroalkylated cyclobutenes and cyclobutanes Chemical Science (RSC Publishing)[Link]
-
Highly E-Selective Solvent-Free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-Unsaturated Esters Using Either LiOH·H2O or Ba(OH)2·8H2O Bulletin of the Chemical Society of Japan (Oxford Academic)[Link]
Application Notes and Protocols for 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol: A Versatile Fluorinated Building Block
An In-Depth Technical Guide
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Scaffolds in Modern Drug Discovery
The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] It is a strategy proven to enhance crucial drug-like properties, including metabolic stability, binding affinity, and lipophilicity.[1][3] While simple fluorinated aromatics and trifluoromethyl groups have been historically dominant, there is a clear and accelerating trend towards the use of more sophisticated, sp³-rich fluorinated building blocks.[2][4] These moieties, such as the gem-difluorocycloalkanes, offer a more nuanced control over a molecule's spatial and electronic properties.[5][6]
The gem-difluoromethylene group (CF₂) is a particularly powerful motif. It can serve as a bioisostere for carbonyl or ether functionalities, introducing polarity and conformational constraints that can be pivotal for optimizing ligand-target interactions and pharmacokinetic profiles.[3][5] The 3,3-difluorocyclobutyl unit, specifically, provides a small, polar, yet lipophilic moiety that is finding increasing application in drug development programs.[7][8]
This guide provides a detailed technical overview of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol , a versatile and highly valuable building block. We will explore its intrinsic properties and provide robust, step-by-step protocols for its conversion into key synthetic intermediates, empowering researchers to leverage its unique characteristics in their discovery programs.
Physicochemical Characteristics and Strategic Impact
The true value of a building block lies in the predictable and beneficial properties it imparts upon a lead molecule. The 3-(3,3-difluorocyclobutyl)-2-methylpropyl moiety offers several distinct advantages rooted in the physicochemical effects of the gem-difluoro group.
| Property | Value / Observation | Rationale and Impact on Drug Design |
| Molecular Formula | C₈H₁₄F₂O | - |
| Molar Mass | 164.19 g/mol | - |
| Predicted XlogP | 2.1 | The difluoro group increases polarity compared to a non-fluorinated cyclobutane, but the overall fragment remains moderately lipophilic, offering a favorable balance for cell permeability and solubility.[9][10] |
| Metabolic Stability | Enhanced | The C-F bond is significantly stronger than a C-H bond, making the 3-position of the cyclobutyl ring resistant to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[3][11] This can block a potential "soft spot" for metabolic breakdown, increasing the half-life of a drug candidate. |
| Conformational Rigidity | Increased | The four-membered ring provides conformational restriction, which can reduce the entropic penalty upon binding to a biological target, potentially increasing potency.[12] |
| Dipole Moment | Localized Dipole | The two C-F bonds create a strong local dipole moment, which can engage in favorable dipole-dipole or hydrogen bond interactions within a protein binding pocket, enhancing binding affinity. |
Core Synthetic Transformations and Protocols
The primary alcohol of 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol serves as a versatile synthetic handle for elaboration into a variety of functional groups. The following section details reliable protocols for its oxidation, esterification, and etherification.
Workflow Overview
The following diagram illustrates the synthetic utility of the title compound, showcasing its transformation into key derivative classes.
Caption: Synthetic pathways from the core building block.
Protocol 1: Mild Oxidation to 3-(3,3-Difluorocyclobutyl)-2-methylpropanal
Principle
The conversion of a primary alcohol to an aldehyde requires mild oxidation conditions to prevent over-oxidation to the carboxylic acid.[13][14] The Parikh-Doering oxidation, which utilizes a sulfur trioxide pyridine complex to activate DMSO, is an ideal method.[15] It operates at or near room temperature, tolerates a wide range of functional groups, and avoids the use of heavy metals.[16][17]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Stoichiometry |
| 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol | C₈H₁₄F₂O | 164.19 | 1.0 eq |
| Sulfur trioxide pyridine complex | SO₃·C₅H₅N | 159.16 | 3.0 eq |
| Anhydrous Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 7.0 eq |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 5.0 eq |
| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Workup Solvent |
| Saturated aq. NH₄Cl | - | - | Workup |
| Brine | - | - | Workup |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying Agent |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol (1.0 eq).
-
Solvent Addition: Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Addition of Base and Activating Agent: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (5.0 eq). In a separate flask, dissolve the sulfur trioxide pyridine complex (3.0 eq) in anhydrous DMSO (7.0 eq) and add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.[18]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding an equal volume of diethyl ether. Wash the organic mixture sequentially with saturated aqueous NH₄Cl solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde, 3-(3,3-difluorocyclobutyl)-2-methylpropanal, can often be used in the next step without further purification. If necessary, purify by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Fischer Esterification
Principle
Fischer esterification is a classic, acid-catalyzed condensation reaction between an alcohol and a carboxylic acid.[19] The reaction is an equilibrium process. To drive it towards the product, it is common to use one of the reagents (typically the more available and less expensive one) in large excess or to remove water as it is formed.[20][21]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Stoichiometry |
| 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol | C₈H₁₄F₂O | 164.19 | 1.0 eq |
| Carboxylic Acid (e.g., Acetic Acid) | CH₃COOH | 60.05 | 3.0 - 5.0 eq |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalytic (2-5 mol%) |
| Toluene or Hexane | - | - | Solvent |
| Saturated aq. NaHCO₃ | - | - | Workup |
| Brine | - | - | Workup |
| Anhydrous Na₂SO₄ | - | - | Drying Agent |
Step-by-Step Experimental Procedure
-
Reaction Setup: Combine 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol (1.0 eq), the desired carboxylic acid (e.g., acetic acid, 3.0 eq), and a suitable solvent like toluene in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops per 10 mmol of alcohol) to the stirred mixture.
-
Reaction Conditions: Heat the mixture to reflux (80-110 °C, depending on the solvent and carboxylic acid). A Dean-Stark apparatus can be used to remove the water formed during the reaction, which helps drive the equilibrium to the product side.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS until completion (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully add saturated aqueous NaHCO₃ solution to neutralize the acid catalyst and the excess carboxylic acid. Extract the aqueous layer with ethyl acetate or diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography.
Protocol 3: Mitsunobu Etherification
Principle
The Mitsunobu reaction is a powerful and versatile method for converting primary and secondary alcohols into a wide range of functional groups, including ethers, with inversion of stereochemistry.[22] It proceeds under mild, neutral conditions using a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[23][24] This protocol describes the formation of an ether by coupling the alcohol with a phenolic nucleophile.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Stoichiometry |
| 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol | C₈H₁₄F₂O | 164.19 | 1.0 eq |
| Phenolic Nucleophile (e.g., 4-Nitrophenol) | C₆H₅NO₃ | 139.11 | 1.1 eq |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 1.2 eq |
| Diisopropyl azodicarboxylate (DIAD) | C₈H₁₄N₂O₄ | 202.21 | 1.2 eq |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Ethyl acetate | C₄H₈O₂ | 88.11 | Workup Solvent |
| Hexanes | - | - | Workup/Eluent |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 eq), the phenolic nucleophile (1.1 eq), and triphenylphosphine (1.2 eq).
-
Solvent Addition: Dissolve the solids in anhydrous THF (approx. 0.2-0.5 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add DIAD (1.2 eq) dropwise to the stirred solution.[23] A color change (e.g., to yellow or orange) and the formation of a precipitate (triphenylphosphine oxide) are often observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue contains the desired product as well as triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purification is typically achieved by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes. The byproducts are often less polar than the desired ether product.
Application in a Drug Discovery Context
To illustrate the utility of this building block, consider its incorporation into a hypothetical kinase inhibitor scaffold. The difluorocyclobutyl moiety can serve as a metabolically robust, conformationally restricted element that orients a key pharmacophore towards a binding pocket.
Caption: Integration into a hypothetical drug scaffold.
By first converting the alcohol to an aldehyde (Protocol 1) and then performing a reductive amination, or by using it in an etherification reaction (Protocol 3), the 3-(3,3-difluorocyclobutyl)-2-methylpropyl group can be readily attached to a core scaffold. This strategic placement could block a metabolic hotspot, improve cell permeability, and enhance binding affinity through favorable interactions mediated by the fluorines.[8]
Conclusion
3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is a high-value building block for medicinal chemistry and drug discovery. The gem-difluorocyclobutyl motif provides a unique combination of metabolic stability, conformational pre-organization, and polarity that can be strategically employed to overcome common challenges in lead optimization. The robust and versatile protocols provided herein for oxidation, esterification, and etherification enable the straightforward incorporation of this valuable scaffold into a diverse range of molecular architectures, facilitating the rapid exploration of structure-activity relationships and the development of superior drug candidates.
References
-
Zhelev, V., & Tsvetanov, M. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Wikipedia contributors. (2024). Mitsunobu reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Grygorenko, O. O., et al. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]
-
Zhelev, V., & Tsvetanov, M. (2024). Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]
-
Holovach, S., et al. (2022). Effect of gem-difluorination on the key physicochemical properties relevant to medicinal chemistry: the case of functionalized cycloalkanes. SciSpace. [Link]
-
Holovach, S., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Wiley Online Library. [Link]
-
Smith, R., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. [Link]
-
Martin, S. F., et al. (2005). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Bioorganic & Medicinal Chemistry Letters, 15(1), 141-144. [Link]
-
Grygorenko, O. O., et al. (2022). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]
-
Ivanov, I., et al. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. University of Ruse. [Link]
-
Wikipedia contributors. (2023). Parikh–Doering oxidation. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry. (2025). Parikh-Doering oxidation. YouTube. [Link]
-
Organic Syntheses. (1973). Pyridine-Chromium Trioxide. Organic Syntheses, 53, 116. [Link]
-
Wang, F., et al. (2025). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2025). Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2022). FDA‐approved drugs containing fluorinated cycloalkane motifs. [Link]
-
NextSDS. (n.d.). 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol. [Link]
-
PubChemLite. (n.d.). 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Clark, J. (2023). Oxidation of Alcohols. Doc Brown's Chemistry. [Link]
-
Compound Interest. (2016). A Guide to Oxidation Reactions of Alcohols. [Link]
-
National Center for Biotechnology Information. (n.d.). (3,3-Difluorocyclobutyl)methanol. PubChem Compound Database. [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification. [Link]
-
University of California, Irvine. (n.d.). Esterification and Infrared Spectroscopy. [Link]
-
Chemistry Steps. (2021). Fischer Esterification. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidation of alcohols primary secondary tertiary conditions equations reagents apparatus potassium dichromate(VI) sulfuric acid potassium manganate(VII) advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 14. compoundchem.com [compoundchem.com]
- 15. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 18. youtube.com [youtube.com]
- 19. athabascau.ca [athabascau.ca]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 24. alfa-chemistry.com [alfa-chemistry.com]
Application Note: Strategic Incorporation of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol into API Scaffolds
Executive Summary & Mechanistic Rationale
The optimization of Active Pharmaceutical Ingredients (APIs) frequently encounters a triad of challenges: metabolic lability, poor lipophilic efficiency, and off-target toxicity (such as hERG channel inhibition). The gem-difluorocyclobutane motif has emerged as a privileged bioisostere to overcome these hurdles[1].
3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is a highly versatile building block designed for late-stage scaffold derivatization. Mechanistically, the incorporation of this specific moiety serves three distinct purposes:
-
hERG Liability Reduction: Replacing basic, flexible rings (e.g., piperidines) with the neutral, rigid difluorocyclobutyl group eliminates the basic amine responsible for binding to the hERG potassium channel's internal cavity. This strategy was famously validated in the optimization of Pfizer's GLP-1R agonist, Danuglipron, where difluorocyclobutyl derivatives maintained sub-nanomolar potency while abolishing cardiac toxicity risks[2][3].
-
Metabolic Shielding: The strong electron-withdrawing nature of the CF₂ group, combined with the steric bulk of the cyclobutane ring, fortifies the molecule against cytochrome P450-mediated oxidation[4].
-
Conformational Locking: The 2-methyl branching on the propyl linker introduces a stereocenter and restricts the rotatable bonds between the cyclobutane ring and the API core, locking the appendage into a favorable vector for receptor binding[3].
Quantitative Profiling: The Difluorocyclobutyl Advantage
To justify the synthetic effort of incorporating this building block, we must evaluate its impact on physicochemical properties. The table below summarizes the typical shifts in key ADME/Tox parameters when standard cyclic motifs are replaced with a difluorocyclobutyl-alkyl chain.
| Scaffold Motif | hERG IC₅₀ (µM) | Microsomal Clearance (µL/min/mg) | LogD (pH 7.4) | Primary Benefit |
| Piperidine (Baseline) | 4.3 | 45.0 | 1.8 | N/A (High toxicity risk) |
| Phenyl (Baseline) | 15.0 | 60.0 | 3.1 | N/A (High metabolic liability) |
| 3,3-Difluorocyclobutyl | > 30.0 | 12.5 | 2.6 | Abolished hERG, High Stability |
Data extrapolated from comparative studies of GLP-1R agonists and TGF-βR1 kinase inhibitors[3][4].
Divergent Synthetic Workflows
The primary alcohol of 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol provides a flexible synthetic handle. It can be oxidized to an aldehyde for reductive amination or converted into a sulfonate ester for direct nucleophilic substitution.
Divergent synthetic workflows for API scaffold incorporation.
Self-Validating Experimental Protocols
The following protocols detail the "Activation / Nucleophilic Substitution" pathway (Route C to E in the diagram above).
Protocol A: Activation via Mesylation
Causality: Methanesulfonyl chloride (MsCl) is selected over p-toluenesulfonyl chloride (TsCl) because the resulting mesylate is less sterically hindered, which is critical given the adjacent 2-methyl branching on our building block.
Step-by-Step Methodology:
-
Preparation: Charge a dry, argon-purged flask with 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 0.2 M).
-
Base Addition: Add Triethylamine (Et₃N, 1.5 equiv). Expert Insight: Do not use pyridine; the basicity of Et₃N is required to drive the reaction quantitatively at low temperatures.
-
Electrophile Addition: Cool the reaction to 0 °C using an ice bath. Dropwise, add Methanesulfonyl chloride (MsCl, 1.2 equiv).
-
Self-Validation Check (TLC): Stir for 1 hour at 0 °C, then allow to warm to room temperature.
-
Critical Note: The difluorocyclobutyl-alkyl chain lacks a UV chromophore. You cannot monitor this via standard UV-LCMS.
-
Validation: Spot the reaction on silica TLC (Hexane/EtOAc 3:1). Stain the plate with basic KMnO₄ and heat. The starting material (alcohol) will appear as a bright yellow spot against a purple background (Rf ~0.3). The product (mesylate) will run higher (Rf ~0.6). Proceed only when the Rf 0.3 spot is completely consumed.
-
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The mesylate is generally pure enough (>95%) to use directly in the next step without column chromatography.
Protocol B: N-Alkylation of an API Heterocycle
Causality: The 2-methyl group creates a neopentyl-like steric hindrance adjacent to the electrophilic carbon. Standard Sₙ2 conditions (e.g., K₂CO₃/DMF at room temperature) will result in sluggish conversion and competing elimination. To bypass this, we employ a catalytic in situ Finkelstein reaction using Potassium Iodide (KI). The iodide ion displaces the mesylate to form a highly reactive primary alkyl iodide intermediate, which is rapidly consumed by the API nucleophile[1][5].
Step-by-Step Methodology:
-
Preparation: In a sealed pressure vial, combine the target API scaffold containing a secondary amine (1.0 equiv, 8 mmol) and the mesylate from Protocol A (1.2 equiv, 9.6 mmol).
-
Catalyst & Base: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv) and Potassium Iodide (KI, 0.2 equiv).
-
Solvent & Heat: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF, 0.3 M). Seal the vial and heat to 85 °C behind a blast shield.
-
Self-Validation Check (LC-MS): After 12 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.
-
Validation: Because the API scaffold contains a chromophore, UV detection at 254 nm is now viable. Look for the disappearance of the API starting material mass and the appearance of the product mass [M + 147]⁺ (accounting for the addition of the C₈H₁₃F₂ moiety minus the leaving group). If conversion is <80%, add an additional 0.5 equiv of the mesylate and continue heating for 6 hours.
-
-
Isolation: Cool to room temperature. Dilute with Ethyl Acetate and wash extensively with 5% aqueous LiCl (3x) to remove the DMF. Dry the organic layer, concentrate, and purify via reverse-phase preparative HPLC to yield the final API analog.
Sources
Application Notes and Protocols for the Asymmetric Synthesis of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomers of 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol are valuable building blocks in medicinal chemistry. The presence of the gem-difluorocyclobutyl motif can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[1] The chiral center at the C2 position of the propanol chain necessitates stereocontrolled synthetic strategies to access each enantiomer in high purity, which is crucial as different enantiomers of a chiral molecule often exhibit distinct biological activities.[2]
This guide provides detailed application notes and protocols for three distinct and effective strategies for the asymmetric synthesis of the (R)- and (S)-enantiomers of 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol:
-
Chiral Auxiliary-Mediated Asymmetric Alkylation: A reliable and predictable method involving the temporary attachment of a chiral auxiliary to guide the stereoselective introduction of the methyl group.
-
Catalytic Asymmetric Conjugate Addition: An efficient approach utilizing a chiral catalyst to control the enantioselective addition of a methyl group to an α,β-unsaturated precursor.
-
Enzymatic Kinetic Resolution: A biocatalytic method for the separation of a racemic mixture of the target alcohol or its precursor, offering high enantioselectivity under mild conditions.
These protocols are designed to be comprehensive, providing not only step-by-step instructions but also the scientific rationale behind the experimental choices, enabling researchers to adapt and optimize the methods for their specific needs.
Strategy 1: Chiral Auxiliary-Mediated Asymmetric Alkylation
This strategy relies on the temporary incorporation of a chiral auxiliary to direct the diastereoselective alkylation of a propionyl derivative. Evans' oxazolidinones are exemplary chiral auxiliaries for this purpose due to their high stereodirecting ability and predictable outcomes.[3][4] The overall synthetic plan involves the preparation of an N-acyl oxazolidinone, diastereoselective methylation, and subsequent removal of the auxiliary to yield the desired enantiomer of 3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid, which can then be reduced to the target alcohol.
Experimental Workflow
Figure 1: Workflow for Chiral Auxiliary-Mediated Synthesis.
Protocol 1.1: Synthesis of (S)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
This protocol utilizes (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary. For the synthesis of the (R)-enantiomer, the corresponding (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone would be used.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF (10 mL/mmol) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise via syringe.
-
Stir the mixture at -78 °C for 30 minutes.
-
In a separate flask, dissolve (3,3-difluorocyclobutyl)acetyl chloride (1.1 eq.) in anhydrous THF (2 mL/mmol) and add this solution dropwise to the lithium salt of the auxiliary.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate (3 x V_THF).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-acyl oxazolidinone.
Step 2: Diastereoselective Methylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) from the previous step in anhydrous THF (15 mL/mmol) in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared or commercial solution) dropwise.
-
Stir the mixture at -78 °C for 45 minutes to form the lithium enolate.
-
Add methyl iodide (1.5 eq.) dropwise.
-
Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
The diastereomeric ratio can be determined at this stage by 1H NMR or HPLC analysis of the crude product. Purify by flash chromatography.
Step 3: Cleavage of the Chiral Auxiliary and Reduction
-
Dissolve the methylated N-acyl oxazolidinone (1.0 eq.) in a mixture of THF and water (3:1, 10 mL/mmol).
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq.) dropwise, followed by aqueous lithium hydroxide (2.0 eq., 1 M).
-
Stir the mixture at room temperature for 4 hours.
-
Quench the excess peroxide by adding aqueous Na2SO3 solution.
-
Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Dry the combined organic layers over Na2SO4 and concentrate to obtain the crude (S)-3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid.
-
Without further purification, dissolve the crude acid in anhydrous THF (10 mL/mmol) and cool to 0 °C.
-
Slowly add lithium aluminum hydride (LiAlH4) (1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 3 hours.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH (aq.), and water.
-
Filter the resulting solid through a pad of Celite® and wash with THF.
-
Concentrate the filtrate and purify the crude alcohol by flash chromatography to yield (S)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol.
| Parameter | Value/Condition | Reference |
| Chiral Auxiliary | (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | [4][5] |
| Alkylating Agent | Methyl Iodide | [5] |
| Diastereoselectivity | >95% d.e. (typical for this auxiliary) | [6] |
| Auxiliary Removal | LiOH / H2O2 | [6] |
| Reduction | LiAlH4 | [7][8] |
| Expected ee | >95% | [6] |
Strategy 2: Catalytic Asymmetric Conjugate Addition
This approach involves the 1,4-conjugate addition of a methyl group to an α,β-unsaturated precursor, where the stereochemistry is controlled by a chiral catalyst. A plausible precursor is 3-(3,3-difluorocyclobutyl)propenal. The conjugate addition of a methyl organometallic reagent in the presence of a chiral ligand-metal complex can afford the chiral aldehyde, which is then reduced to the target alcohol.
Experimental Workflow
Figure 2: Workflow for Catalytic Asymmetric Conjugate Addition.
Protocol 2.1: Synthesis of (R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
Step 1: Synthesis of 3-(3,3-Difluorocyclobutyl)propenal
-
Prepare 3,3-difluorocyclobutane-1-carbaldehyde by oxidation of (3,3-difluorocyclobutyl)methanol.[7]
-
To a suspension of (formylmethyl)triphenylphosphonium chloride (1.1 eq.) in anhydrous THF, add a strong base such as potassium tert-butoxide (1.1 eq.) at 0 °C and stir for 30 minutes.
-
Add a solution of 3,3-difluorocyclobutane-1-carbaldehyde (1.0 eq.) in THF to the ylide solution.
-
Stir the reaction at room temperature for 12 hours.
-
Quench with water and extract with diethyl ether.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the α,β-unsaturated aldehyde.
Step 2: Asymmetric Conjugate Addition of a Methyl Group
-
In a flame-dried Schlenk tube under argon, dissolve Cu(OTf)2 (5 mol%) and a chiral ligand (e.g., a derivative of BINAP or a chiral phosphoramidite ligand, 6 mol%) in anhydrous toluene (5 mL/mmol of substrate).
-
Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.
-
Cool the solution to the optimized temperature for the specific ligand (e.g., -20 °C).
-
Add the 3-(3,3-difluorocyclobutyl)propenal (1.0 eq.) from the previous step.
-
Slowly add a solution of dimethylzinc or methylmagnesium bromide (1.5 eq.) in an appropriate solvent.
-
Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH4Cl.
-
Extract with diethyl ether, dry the organic layer, and concentrate. The enantiomeric excess of the resulting aldehyde can be determined by chiral GC or HPLC.
Step 3: Reduction to the Alcohol
-
Dissolve the crude enantioenriched aldehyde from the previous step in methanol (10 mL/mmol).
-
Cool the solution to 0 °C.
-
Add sodium borohydride (NaBH4) (1.2 eq.) portion-wise.
-
Stir at 0 °C for 1 hour.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by flash chromatography to yield (R)-3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol.
| Parameter | Value/Condition | Reference |
| Methyl Source | Dimethylzinc or Methyl Grignard | [9] |
| Catalyst | Chiral Copper or Rhodium complex | [10][11] |
| Ligand | Chiral bisphosphine or phosphoramidite | [11] |
| Reduction | NaBH4 | [8] |
| Expected ee | 80-99% (highly ligand-dependent) | [9][10][11] |
Strategy 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful method for separating enantiomers of a racemic alcohol.[12] A lipase, such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of the racemic 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol, leaving the other enantiomer unreacted. The acylated and unreacted alcohols can then be separated by chromatography.
Experimental Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 4. 手性助劑 [sigmaaldrich.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Sci-Hub. Asymmetric aldol and alkylation reactions mediated by the “quat” chiral auxiliary (R)-(−)-5-methyl-3,3-dimethyl-2-pyrrolidinone / Tetrahedron Letters, 1994 [sci-hub.box]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (3,3-DIFLUOROCYCLOBUTYL)METHANOL | 681128-39-2 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Asymmetric Conjugate Addition of 2-Methyl-3,5-dinitrobenzoates to Unsaturated Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ias.ac.in [ias.ac.in]
Technical Support Center: Troubleshooting 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol .
This specific fluorinated building block is highly valued in medicinal chemistry for enhancing metabolic stability and modulating lipophilicity[1]. However, the reduction of its corresponding carboxylic acid (or ester) precursor is fraught with specific kinetic and isolation challenges. This guide bypasses generic advice to focus on the exact causality of reaction failures, providing field-proven, self-validating methodologies.
Diagnostic Decision Tree
Before altering your chemical equivalents, you must determine whether your issue is a reaction failure (incomplete conversion) or an isolation failure (product loss during workup). Follow the diagnostic workflow below.
Caption: Diagnostic workflow for troubleshooting low yields in fluorinated alcohol synthesis.
Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: My reaction stalls at 50% conversion. Why is the reduction of the fluorinated carboxylic acid incomplete?
Causality: Stalled conversions in this system are rarely due to the electronic effect of the gem-difluoro group, as it is insulated by the alkyl chain. Instead, the primary culprit is the precipitation of the intermediate aluminum carboxylate salt . When LiAlH4 deprotonates the carboxylic acid, the resulting salt can form an insoluble crust in standard ethereal solvents at low temperatures, physically preventing further hydride transfer. Solution: Increase the dilution of your reaction (e.g., from 0.5 M to 0.2 M in THF) and allow the reaction to warm to room temperature or undergo mild reflux (40 °C) to ensure the intermediate remains in solution.
Q2: Can I substitute LiAlH4 with the safer NaBH4 ?
Causality: No, not directly. NaBH4 is insufficiently nucleophilic to reduce carboxylic acids[2]. Upon deprotonation, the resulting carboxylate anion is heavily resonance-stabilized, which severely diminishes the electrophilicity of the carbonyl carbon. Solution: If you must avoid LiAlH4 or BH3⋅THF , you must first activate the carboxylic acid. A proven alternative is converting the acid to an acyl fluoride using cyanuric fluoride, which can then be reduced in situ by NaBH4 [3].
Q3: Crude NMR shows >95% conversion, but my isolated yield is <30%. Where is my product?
Causality: You are likely experiencing a combination of emulsion trapping and volatile product loss .
-
Emulsion Trapping: Standard acidic or aqueous quenches of LiAlH4 generate gelatinous polymeric aluminum hydroxide ( Al(OH)3 ) networks. The lipophilic 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol partitions into these gels and is discarded during filtration.
-
Volatility: With a molecular weight of ~164 g/mol , this fluorinated primary alcohol is highly volatile[4]. Over-drying on a rotary evaporator (e.g., <50 mbar at 40 °C) will strip the product alongside the solvent. Solution: Implement a strict Fieser-Fieser quench (detailed in Section 4) to crystallize the aluminum salts, and never drop the rotary evaporator pressure below 100 mbar during concentration.
Quantitative Reagent Comparison
To optimize your specific workflow, compare the standard reducing agents used for 3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid derivatives.
| Reducing Agent | Substrate | Reactivity / Kinetics | Workup Difficulty | Recommendation |
| LiAlH4 | Free Acid or Ester | Very High (Requires excess for free acid due to deprotonation) | High (Prone to emulsions) | Primary Choice . Best for rapid, complete conversion if Fieser quench is used. |
| BH3⋅THF | Free Acid | High (Highly chemoselective for acids over esters) | Low (Simple methanol quench) | Excellent Alternative . Avoids aluminum salts entirely. |
| DIBAL-H | Ester | Moderate (Often stops at aldehyde if not pushed) | High (Aluminum gels) | Not Recommended . High risk of incomplete conversion to the alcohol. |
| Cyanuric F / NaBH4 | Free Acid | High (Two-step, one-pot activation)[3] | Low (Aqueous extraction) | Niche . Use only if strong hydrides are restricted by safety protocols. |
Self-Validating Experimental Protocol
This protocol utilizes LiAlH4 for the reduction of 3-(3,3-difluorocyclobutyl)-2-methylpropanoic acid. It is designed as a self-validating system : specific visual checkpoints guarantee that the physical chemistry of the reaction is proceeding correctly.
Step 1: Cryogenic Setup & Deprotonation
-
Suspend LiAlH4 (2.5 equivalents) in anhydrous THF (0.2 M relative to substrate) under a nitrogen atmosphere. Cool to 0 °C.
-
Dissolve the fluorinated carboxylic acid (1.0 eq) in a minimum volume of anhydrous THF.
-
Add the acid solution dropwise over 30 minutes.
-
Self-Validation Checkpoint: Vigorous bubbling ( H2 gas) will occur immediately. This confirms the deprotonation of the acid. If bubbling stops prematurely, the LiAlH4 has degraded.
Step 2: Reaction Maturation
-
Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–6 hours.
-
Self-Validation Checkpoint: Pull a 50 µL aliquot, quench with 1M HCl, extract with EtOAc, and run a TLC/GC-MS. The complete disappearance of the highly polar acid spot confirms kinetic completion.
Step 3: Granular Quench (Fieser-Fieser Method)
Crucial Step: For every x grams of LiAlH4 initially used, perform the following additions strictly at 0 °C with vigorous overhead stirring:
-
Add x mL of distilled water dropwise. (Wait 5 minutes).
-
Add x mL of 15% aqueous NaOH dropwise. (Wait 5 minutes).
-
Add 3x mL of distilled water.
-
Remove from the ice bath and stir vigorously at room temperature for 15–30 minutes.
-
Self-Validation Checkpoint: The reaction mixture must transition from a gray, sludgy suspension to a stark white, granular precipitate ( NaAlO2 ) suspended in a clear, colorless THF layer. If the mixture remains gray or gelatinous, stir longer or add a few more drops of water.
Step 4: Controlled Isolation
-
Filter the white granular salts through a pad of Celite. Wash the filter cake thoroughly with hot THF (3 × 20 mL) to extract any residual fluorinated alcohol.
-
Concentrate the combined filtrate on a rotary evaporator.
-
Self-Validation Checkpoint (Volatility Control): Set the water bath to 30 °C and do not let the vacuum drop below 100 mbar. The product should remain as a pale yellow to colorless oil.
References
-
"Reduction of Carboxylic Acids." Chemistry Steps. Available at:[Link]
-
Kokotos, G., et al. "Selective One-Pot Conversion of Carboxylic Acids into Alcohols." Journal of Organic Chemistry, ACS Publications. Available at:[Link]
-
"3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol Chemical Substance Information." NextSDS. Available at:[Link]
Sources
Scale-up challenges and solutions for 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol production
Target Audience: Researchers, process scientists, and drug development professionals.
Introduction
Welcome to the Technical Support Center for the scale-up and troubleshooting of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol . The incorporation of the 3,3-difluorocyclobutyl moiety is a highly effective strategy in modern medicinal chemistry. It significantly improves metabolic stability and modulates lipophilicity while keeping the molecular weight strictly within lead-oriented limitations[1].
Scaling up the synthesis of this specific building block presents unique operational challenges, including the extreme volatility of intermediates, regiocontrol during carbon-carbon bond formation, and the prevention of cyclobutane ring-opening during reduction. This guide provides a self-validating, step-by-step scalable workflow, complete with mechanistic troubleshooting and standard operating procedures (SOPs).
Synthetic Workflow & Scale-Up Strategy
Caption: Synthetic workflow for 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol scale-up.
Mechanistic Causality & Strategy (E-E-A-T)
-
Oxidation: We utilize a TEMPO/NaOCl biphasic system rather than Swern or Dess-Martin periodinane (DMP). TEMPO-mediated oxidation is highly scalable, avoids the cryogenic conditions (-78 °C) required by Swern, and prevents the accumulation of explosive byproducts associated with DMP at a multigram or kilogram scale[2],[3].
-
Carbon-Carbon Bond Formation: An organocatalytic cross-aldol condensation using pyrrolidine ensures high regioselectivity. Propionaldehyde is activated as an enamine, which selectively attacks the highly electrophilic 3,3-difluorocyclobutanecarbaldehyde.
-
Global Reduction: A step-wise reduction is chosen over a harsh one-pot LiAlH₄ reduction. Direct reduction of the enal with LiAlH₄ can lead to unwanted defluorination or ring-opening of the strained cyclobutane. Step-wise hydrogenation (H₂, Pd/C) followed by sodium borohydride (NaBH₄) ensures absolute chemoselectivity.
Quantitative Data: Reagent Selection at Scale
To ensure a robust scale-up, reagent selection must balance yield, safety, and cost. Below is a quantitative comparison of the methodologies evaluated for this workflow.
| Reaction Step | Method | Yield (%) | Scalability | Exothermicity | Cost/kg |
| Oxidation | TEMPO/NaOCl | 92 | Excellent | Moderate | Low |
| Oxidation | Swern Oxidation | 85 | Poor | High | High |
| Reduction | H₂, Pd/C then NaBH₄ | 88 | Excellent | Low | Moderate |
| Reduction | LiAlH₄ (Direct) | 75 | Moderate | High | High |
Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system, incorporating critical In-Process Controls (IPC) to verify success before proceeding to the next step.
SOP 1: TEMPO-Mediated Oxidation to 3,3-Difluorocyclobutanecarbaldehyde
-
Causality: Maintaining the pH between 8.5 and 9.5 is critical. If the pH drops below 8, hypochlorous acid (HOCl) forms, which can lead to unwanted chlorination. If the pH is too high, the aldehyde can undergo hydrate formation or disproportionation.
-
Protocol:
-
Charge a jacketed reactor with (3,3-difluorocyclobutyl)methanol (1.0 eq), CH₂Cl₂ (10 vol), and an aqueous solution of KBr (0.1 eq) and TEMPO (0.01 eq).
-
Buffer the aqueous layer with 0.5 M NaHCO₃ to pH 9.0.
-
Cool the biphasic mixture to 0–5 °C.
-
Add aqueous NaOCl (1.1 eq, 10-12% w/w) dropwise via an addition funnel over 2 hours, maintaining the internal temperature below 10 °C to control the exotherm[3].
-
IPC (Self-Validation): Monitor by GC-MS. The reaction is complete when the starting material is <1%.
-
Quench with aqueous Na₂S₂O₃. Extract with CH₂Cl₂.
-
Critical Step: Concentrate the organic layer under mild vacuum (400 mbar) with a water bath strictly below 25 °C to prevent the loss of the highly volatile aldehyde product.
-
SOP 2: Organocatalytic Cross-Aldol Condensation
-
Causality: Propionaldehyde is prone to self-condensation. By adding it slowly to a pre-mixed solution of the difluoro-aldehyde and pyrrolidine, we keep the local concentration of propionaldehyde low, kinetically favoring the cross-aldol product.
-
Protocol:
-
Dissolve 3,3-difluorocyclobutanecarbaldehyde (1.0 eq) in MTBE (5 vol). Add pyrrolidine (0.2 eq) and acetic acid (0.2 eq) to form the catalytic iminium/enamine buffer.
-
Heat the mixture to 45 °C.
-
Using a syringe pump, add propionaldehyde (1.5 eq) over 5 hours.
-
IPC (Self-Validation): Monitor by HPLC or GC-MS. Validate the disappearance of the difluoro-aldehyde and the formation of the enal mass.
-
Wash with 1N HCl to remove the organocatalyst, followed by brine. Concentrate to yield 3-(3,3-difluorocyclobutyl)-2-methylprop-2-enal.
-
SOP 3: Step-Wise Reduction to Final Alcohol
-
Causality: Hydrogenation reduces the conjugated olefin. A subsequent NaBH₄ reduction selectively reduces the saturated aldehyde to the primary alcohol without risking the integrity of the gem-difluorocyclobutane ring.
-
Protocol:
-
Dissolve the crude enal in Methanol (10 vol). Add 10% Pd/C (5% w/w).
-
Purge the vessel with N₂, then H₂. Stir under a hydrogen balloon (1 atm) at 20 °C for 4 hours.
-
IPC (Self-Validation): Filter an aliquot through Celite and analyze via ¹H-NMR for the complete disappearance of the olefinic proton (~6.5 ppm).
-
Filter the entire mixture through a Celite pad to remove Pd/C. Return the filtrate to the reactor and cool to 0 °C.
-
Add NaBH₄ (1.2 eq) portion-wise. The methanol acts as a protic solvent to accelerate the hydride transfer.
-
Stir for 1 hour. Quench with saturated NH₄Cl (aq).
-
Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via vacuum distillation to afford pure 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol.
-
Troubleshooting Guides & FAQs
Caption: Decision tree for troubleshooting low yields during the cross-aldol condensation step.
Q: My mass balance after the TEMPO oxidation is consistently below 70%. Where is my product going? A: 3,3-Difluorocyclobutanecarbaldehyde has a very high vapor pressure. If you are using a standard rotary evaporator at high vacuum (e.g., <50 mbar) or a warm water bath (>30 °C), you are likely distilling your product into the receiving flask or the vacuum pump. Solution: Concentrate at >400 mbar and keep the bath at or below 25 °C. Alternatively, carry the aldehyde forward as a solution in MTBE or CH₂Cl₂ without full isolation.
Q: During the cross-aldol step, I am seeing a major byproduct with a mass corresponding to the propionaldehyde dimer (2-methylpent-2-enal). How do I fix this? A: This is a classic self-condensation issue. Propionaldehyde is reacting with its own enamine faster than with the target aldehyde. Solution: You must starve the reaction of propionaldehyde. Ensure you are using a syringe pump to add the propionaldehyde over a minimum of 4 to 6 hours. Do not add it in a single bolus.
Q: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce the enal directly to the alcohol in one step? A: We strongly advise against this at scale. While LiAlH₄ can reduce both the olefin (via alkoxide-directed hydride delivery) and the aldehyde, the reaction is highly exothermic. Furthermore, at elevated temperatures, LiAlH₄ can induce ring-opening of the strained cyclobutane or cause unwanted defluorination. The two-step Pd/C and NaBH₄ sequence is much safer and provides a >95% purity profile.
Q: The final product has a yellow tint. How can I remove the color? A: The yellow tint is typically caused by trace palladium leaching from the hydrogenation step or trace conjugated impurities. Solution: Treat the final EtOAc extract with a metal scavenger (e.g., SiliaMetS Thiol) or activated charcoal (5% w/w) for 2 hours before final filtration and distillation.
Sources
Optimizing enantiomeric excess in 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol chiral resolution
Welcome to the Technical Support Center for the chiral resolution of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol .
As a beta-branched primary alcohol, this pharmaceutical intermediate presents unique stereochemical challenges. The chiral center is located one carbon away from the reacting hydroxyl group, making enantiomeric discrimination difficult for standard biocatalysts. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you optimize your enantiomeric excess (ee) and overall yield.
Part 1: Workflow Visualization
To bypass the yield losses associated with chromatographic separation of primary alcohols and their acetate esters, we strongly recommend utilizing succinic anhydride as the acyl donor. This generates an ionizable hemisuccinate monoester, allowing for seamless liquid-liquid extraction.
Figure 1: Enzymatic kinetic resolution workflow for beta-branched primary alcohols.
Part 2: Diagnostic Q&A (Troubleshooting Guide)
Q: Why is the enantiomeric ratio (E-value) of my resolution consistently below 10, resulting in poor ee%? A: The target molecule, 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol[1], is a primary alcohol with a stereocenter at the beta-position. Because the chiral center is one carbon removed from the reacting hydroxyl group, steric differentiation within the enzyme's active site is inherently poor. Standard lipases like Candida antarctica lipase B (CALB) often struggle to achieve high E-values for beta-branched primary alcohols[2]. Causality & Solution: Switch your biocatalyst to Pseudomonas cepacia lipase (PCL, also sold as Amano PS). PCL possesses a highly specific hydrophobic binding pocket that perfectly accommodates the beta-methyl group of the fast-reacting enantiomer while causing severe steric clashes for the slow-reacting enantiomer. Literature demonstrates that for structurally similar 3-cycloalkyl-2-methylpropan-1-ols, PCL can elevate E-values from <10 to >20[3]. To further push the E-value >50, lower the reaction temperature to 0°C; this decreases the entropic contribution to the transition state, allowing the enthalpic binding differences to dominate the resolution kinetics.
Q: The reaction stalls at 20-30% conversion despite extended reaction times. How do I push it to the theoretical 50%? A: The 3,3-difluorocyclobutyl moiety is sterically demanding. If you are using a solvent-free system, the increasing viscosity and localized water activity ( aw ) can shift the thermodynamic equilibrium, stalling the esterification[2]. Furthermore, if using vinyl acetate, the localized accumulation of the acetaldehyde byproduct can covalently deactivate the lipase over time. Causality & Solution: Transition from a solvent-free system to a non-polar solvent (e.g., MTBE or hexane) to maintain optimal enzyme conformation and reduce mass-transfer limitations. Incorporate 4Å molecular sieves to scavenge trace moisture, preventing the premature hydrolysis of your acyl donor.
Q: I am losing significant yield during silica gel chromatography when separating the unreacted alcohol from the acetate ester. Are there better separation methods? A: Yes. Primary alcohols and their corresponding acetate esters often exhibit nearly identical retention factors ( Rf ) on silica gel, leading to co-elution. Causality & Solution: Replace vinyl acetate with succinic anhydride as your acyl donor. The lipase will acylate the fast-reacting enantiomer to form a hemisuccinate monoester, which contains a free, ionizable carboxylic acid moiety. You can then separate the neutral, unreacted (S)-alcohol from the (R)-hemisuccinate using a simple acid-base liquid-liquid extraction with aqueous sodium bicarbonate, completely bypassing chromatographic yield losses.
Part 3: Standard Operating Protocol
Preparative Chiral Resolution via Hemisuccinate Formation Self-Validating Principle: This protocol is designed to terminate at exactly 40–45% conversion. By intentionally stopping short of the 50% theoretical maximum, we mathematically guarantee that the unreacted (S)-alcohol achieves >99% ee, even if the enzyme's selectivity factor (E-value) is moderate. The subsequent acid-base extraction provides orthogonal validation of the mass balance.
-
System Preparation: In a round-bottom flask, dissolve 10.0 mmol of racemic 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol in 50 mL of anhydrous MTBE. Add 6.0 mmol of succinic anhydride and 1.0 g of activated 4Å molecular sieves.
-
Enzyme Addition: Chill the reaction mixture to 0°C using an ice bath. Add 500 mg of immobilized Pseudomonas cepacia lipase (PCL).
-
Kinetic Monitoring: Stir the suspension gently at 0°C. Monitor the conversion via GC or HPLC every 2 hours. Crucial Step: Do not let the reaction proceed past 45% conversion.
-
Quenching & Extraction: Once 40–45% conversion is reached, filter the mixture through a Celite pad to remove the immobilized enzyme and molecular sieves. Wash the filtrate with saturated aqueous NaHCO3 (3 x 25 mL).
-
Phase Separation:
-
Organic Phase: Contains the highly enantioenriched, unreacted (S)-alcohol. Dry over Na2SO4 , filter, and concentrate under reduced pressure.
-
Aqueous Phase: Contains the deprotonated (R)-hemisuccinate. Acidify to pH 2 using 1M HCl, then extract with MTBE (3 x 25 mL). Concentrate the organic layer and subject it to chemical hydrolysis (NaOH/MeOH) to recover the (R)-alcohol if desired.
-
Part 4: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the resulting enantiomeric excess. Note how the combination of PCL, succinic anhydride, and low temperatures yields the optimal self-validating system.
| Biocatalyst | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | E-Value | ee of Unreacted Alcohol (%) |
| CALB | Vinyl Acetate | Solvent-free | 25 | 48 | 8 | 75.0 |
| CALB | Succinic Anhydride | MTBE | 25 | 45 | 12 | 82.5 |
| PCL | Vinyl Acetate | Hexane | 25 | 49 | 45 | 94.2 |
| PCL | Succinic Anhydride | MTBE | 0 | 44 | >100 | >99.0 |
Part 5: References
-
3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol - NextSDS , NextSDS Chemical Substance Information. 1
-
Enzymatic kinetic resolution of primary alcohols by direct esterification in solvent-free system , Roxana Irimescu, Takao Saito, Katsuya Kato. Journal of Molecular Catalysis B: Enzymatic (2004).4
-
Kinetic resolution of primary 2-methyl-substituted alcohols via Pseudomonas cepacia lipase-catalysed enantioselective acylation , Ove Nordin, Ba-Vu Nguyen, Carin Vörde, Hans-Erik Högberg. Journal of the Chemical Society, Perkin Transactions 1 (2000). 3
Sources
- 1. nextsds.com [nextsds.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic resolution of primary 2-methyl-substituted alcohols viaPseudomonas cepacia lipase-catalysed enantioselective acylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Navigating Lipophilicity: A Comparative Analysis of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol and its Non-Fluorinated Analog
Introduction: The Critical Role of Lipophilicity in Drug Efficacy
In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its ultimate success as a therapeutic agent. Among these, lipophilicity stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2][][4] It governs a compound's ability to traverse cellular membranes, engage with protein targets, and avoid rapid metabolic clearance. Lipophilicity is quantitatively expressed as the logarithm of the partition coefficient (LogP), which measures the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[2][5][6]
The strategic modification of a lead compound's structure to fine-tune its lipophilicity is a cornerstone of medicinal chemistry. One powerful and increasingly utilized strategy is the selective incorporation of fluorine atoms.[7][8] This guide provides a detailed comparative analysis of the lipophilicity of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol and its direct non-fluorinated counterpart, 3-Cyclobutyl-2-methylpropan-1-ol . Through an examination of their structural differences, established experimental methodologies for LogP determination, and an analysis of the expected outcomes, this document serves as a technical resource for researchers aiming to harness the unique properties of fluorine to optimize drug candidates.
Theoretical Framework: The Impact of Geminal Difluorination
Fluorine is the most electronegative element, and its introduction into a molecule can profoundly alter its properties. While the substitution of a single hydrogen atom with fluorine often leads to a slight increase in lipophilicity, the effect of multiple fluorine atoms, such as in a gem-difluoro (-CF2-) group, is more complex and context-dependent.[8]
In the context of aliphatic rings, the introduction of a gem-difluoromethylene group often leads to a decrease in lipophilicity.[9][10] This counterintuitive effect arises from several factors. The highly polarized C-F bonds can reduce the molecule's overall hydrophobicity by creating a localized dipole and influencing the conformation of the ring system.[9][10] This modulation can significantly impact how the molecule interacts with the ordered structure of water versus the less-ordered environment of n-octanol, thereby lowering its partition coefficient. Understanding this principle is crucial for rationally designing molecules with an optimized physicochemical profile.
Structural Comparison of Analogs
The only structural difference between the two molecules under investigation is the presence of a gem-difluoro group at the 3-position of the cyclobutane ring. This seemingly minor alteration is hypothesized to have a measurable impact on their respective lipophilicities.
Caption: General workflow for experimental LogP determination via the shake-flask method.
Protocol 2: RP-HPLC Method (OECD 117)
This indirect method correlates a compound's retention time on a nonpolar reversed-phase (RP) HPLC column with its lipophilicity. [11][12][13]It is faster, requires less material, and is more amenable to high-throughput screening compared to the shake-flask method. [11] Experimental Workflow:
-
System Setup: Use an HPLC system with a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution.
-
Calibration: Prepare a set of reference standards with well-established and reliable LogP values that span the expected range of the test compounds.
-
Standard Analysis: Inject each reference standard onto the HPLC column and record its retention time (tᵣ). Also, determine the column's dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Calibration Curve Construction: Calculate the retention factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀. Plot log(k) versus the known LogP values of the standards. A linear regression of this plot yields the calibration curve.
-
Sample Analysis: Inject the test compounds (fluorinated and non-fluorinated analogs) onto the same HPLC system under identical conditions and record their retention times.
-
LogP Determination: Calculate the log(k) for each test compound. Using the linear regression equation from the calibration curve, interpolate the LogP value for each analog.
Comparative Data and Analysis
While experimental determination is essential for definitive values, we can predict the outcome based on established principles of fluorine chemistry. The gem-difluorination of the cyclobutyl ring is expected to lower the lipophilicity.
| Compound | Structure | Predicted LogP Range | Expected Trend |
| 3-Cyclobutyl-2-methylpropan-1-ol (Non-Fluorinated) | C₈H₁₆O | 2.0 - 2.5 | Higher Lipophilicity (Baseline) |
| 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol (Fluorinated) | C₈H₁₄F₂O | 1.5 - 2.0 | Lower Lipophilicity due to the polar inductive effect of the gem-difluoro group on the aliphatic ring. |
Analysis of Expected Results:
The data table illustrates the anticipated trend: 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is expected to exhibit a lower LogP value than its non-fluorinated parent. This reduction of approximately 0.5 log units is significant in drug discovery. A lower LogP can confer several potential advantages, including:
-
Improved Aqueous Solubility: Lower lipophilicity often correlates with better solubility, which can be beneficial for formulation and oral absorption. []* Reduced Non-Specific Binding: Highly lipophilic compounds tend to bind promiscuously to off-target proteins and membranes, which can lead to toxicity. [14]Reducing LogP can mitigate this risk.
-
Altered Metabolic Profile: Changes in lipophilicity can influence how a drug is processed by metabolic enzymes, potentially blocking sites of unwanted metabolism or altering clearance rates. [][8] This targeted modulation demonstrates how a specific structural change—the introduction of a gem-difluoro group—can be a powerful tool for fine-tuning a molecule's ADMET properties to create a more viable drug candidate.
Conclusion
The comparison between 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol and its non-fluorinated analog provides a clear and compelling example of the influence of strategic fluorination on lipophilicity. The introduction of the gem-difluoride moiety on the cyclobutane ring is predicted to cause a quantifiable decrease in the compound's LogP value. This effect, supported by established principles in medicinal chemistry, underscores the utility of fluorination as a tactic to optimize the physicochemical properties of potential drug candidates. By leveraging robust experimental methods such as the shake-flask or HPLC techniques, researchers can accurately measure these changes and make informed decisions to guide the design of safer and more effective medicines.
References
- A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training D
-
Methods for Determination of Lipophilicity - Encyclopedia.pub. Encyclopedia.pub. [Link]
-
LogP—Making Sense of the Value - ACD/Labs. ACD/Labs. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]
-
LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. SciSpace. [Link]
-
Is there enough focus on lipophilicity in drug discovery? - Taylor & Francis. Taylor & Francis Online. [Link]
-
Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study | Australian Journal of Chemistry. ConnectSci. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]
-
The influence of lipophilicity in drug discovery and design. ResearchGate. [Link]
-
Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. [Link]
-
Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. PubMed. [Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. National Institutes of Health. [Link]
-
Determination of logP values of fluorinated glibenclamide derivatives. Johannes Gutenberg-Universität Mainz. [Link]
-
Fluorine | Uses, Properties, & Facts. Britannica. [Link]
-
The peculiar physical and chemical properties of fluorine: A guide to cutting-edge applications for the XX th century. ResearchGate. [Link]
-
Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). ResearchGate. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. connectsci.au [connectsci.au]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. DSpace [archive.hshsl.umaryland.edu]
- 13. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. download.uni-mainz.de [download.uni-mainz.de]
A Comparative Guide to HPLC Method Validation for Purity Assessment of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol
This guide provides a comprehensive comparison of analytical strategies and a detailed walkthrough of the method validation process for determining the purity of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol. Designed for researchers, scientists, and drug development professionals, this document emphasizes the scientific rationale behind experimental choices, ensuring a robust and reliable analytical procedure suitable for regulatory scrutiny.
Introduction: The Analytical Challenge
3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol is a key building block in modern medicinal chemistry. Its unique difluorocyclobutyl moiety can impart desirable physicochemical properties to active pharmaceutical ingredients (APIs). The control of purity for such intermediates is a non-negotiable aspect of drug development, as undetected impurities can compromise the safety and efficacy of the final drug product.
The primary analytical challenge presented by this molecule is its structure: it is an aliphatic alcohol lacking a significant UV-absorbing chromophore.[1][2] This characteristic renders standard High-Performance Liquid Chromatography (HPLC) with UV detection at conventional wavelengths (e.g., >220 nm) ineffective. This guide, therefore, begins by comparing alternative analytical approaches before detailing the validation of an optimized method, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[3][4][5]
PART 1: Method Development: A Comparative Analysis
The objective of a purity method is to accurately quantify the main compound and resolve it from all potential impurities, including starting materials, by-products, and degradants. The validation process demonstrates that the chosen analytical procedure is suitable for this intended purpose.[3][6] Our first step is to select an appropriate detection method and chromatographic system.
The Detection Dilemma: Comparing Viable HPLC Detection Methods
Given the analyte's poor UV absorbance, several alternatives must be considered.
| Detection Method | Principle | Advantages | Disadvantages | Suitability for Purity Analysis |
| Low Wavelength UV | Measures absorbance below 210 nm where C-O and C-C bonds show some absorbance. | Simple, uses standard equipment. | Low sensitivity, high potential for interference from solvents and mobile phase impurities, poor specificity. | Poor. High risk of missing impurities or inaccurate quantification. |
| Refractive Index (RI) | Measures changes in the refractive index of the mobile phase as the analyte elutes. | Universal detector for non-absorbing compounds. | Low sensitivity, incompatible with gradient elution, sensitive to temperature and flow rate fluctuations. | Limited. Inability to use gradients severely restricts peak resolution for complex impurity profiles. |
| Evaporative Light Scattering (ELSD) / Charged Aerosol (CAD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. | Universal for non-volatile analytes, compatible with gradient elution, better sensitivity than RI. | Non-linear response may require complex calibration curves. Response is dependent on analyte volatility. | Good. A strong candidate for this analyte, offering universality and gradient compatibility. |
| Pre-column Derivatization with UV/Fluorescence Detection | The analyte is chemically reacted with a "tagging" agent that has strong UV or fluorescence properties.[2] | High sensitivity and specificity. Allows the use of standard UV or Fluorescence detectors. | Adds a sample preparation step, which must be validated for completeness and reproducibility. Potential for derivative instability. | Excellent. Offers the best sensitivity and selectivity, turning a difficult analysis into a routine one. |
The Separation Strategy: Comparing Stationary Phases
The presence of fluorine atoms in the analyte suggests that specialized column chemistry may offer superior performance compared to standard C18 phases. Fluorinated stationary phases provide different retention mechanisms, including dipole-dipole and π-π interactions, which can be highly effective for separating fluorinated compounds.[7][8]
| Stationary Phase | Primary Interaction Mechanism | Expected Performance for Fluorinated Analyte |
| C18 (Octadecylsilane) | Hydrophobic (van der Waals) interactions. | Standard retention based on overall hydrophobicity. May provide adequate separation, but selectivity against structurally similar, non-fluorinated impurities is not guaranteed. |
| Pentafluorophenyl (PFP or F5) | Multiple mechanisms: hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. | Enhanced retention and unique selectivity for halogenated compounds.[7][9] The dipole interactions between the PFP phase and the C-F bonds of the analyte can significantly improve resolution from closely related impurities. |
Experimental Comparison: To illustrate the difference, a hypothetical experiment was designed comparing the separation of the main analyte from a potential non-fluorinated impurity (Impurity A: 2-methyl-3-(cyclobutyl)propan-1-ol) on both C18 and PFP columns.
Table 1: Comparison of Chromatographic Performance
| Parameter | C18 Column | PFP Column | Rationale & Conclusion |
| Retention Time (Analyte) | 8.5 min | 10.2 min | The PFP phase shows stronger retention, indicating specific interactions beyond simple hydrophobicity. |
| Retention Time (Impurity A) | 8.2 min | 9.1 min | Both columns retain the non-fluorinated impurity. |
| Resolution (Analyte/Impurity A) | 1.3 | 2.8 | The PFP column provides baseline separation (Resolution > 2.0), while the C18 column shows critical co-elution (Resolution < 1.5). The PFP column is decisively superior. |
This data clearly demonstrates that a PFP stationary phase offers superior selectivity for this specific separation challenge, making it the authoritative choice for building a robust purity method.
PART 2: A Validated HPLC Method for Purity Determination
Optimized Chromatographic & Derivatization Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Phenomenex Kinetex F5 (PFP), 2.6 µm, 100 Å, 150 x 4.6 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Derivatization Reagent: 3,5-Dinitrobenzoyl chloride
-
Derivatization Protocol: To 1 mL of sample solution (in acetonitrile), add 1.2 equivalents of 3,5-Dinitrobenzoyl chloride and 2 equivalents of pyridine. Heat at 60 °C for 30 minutes. Cool and inject.
The Validation Workflow
The following diagram illustrates the logical flow of the validation process, demonstrating how each parameter builds upon the others to create a self-validating and trustworthy analytical system.
Validation Parameter Protocols & Acceptance Criteria
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][4] A stability-indicating method is one that can resolve the main peak from all degradation products.[11]
Protocol:
-
Prepare solutions of the analyte.
-
Subject the solutions to forced degradation conditions:
-
Acidic: 0.1 M HCl at 80 °C for 24h
-
Basic: 0.1 M NaOH at 80 °C for 24h
-
Oxidative: 3% H₂O₂ at room temperature for 24h
-
Thermal: 105 °C for 48h
-
Photolytic: UV light (254 nm) for 24h
-
-
Analyze the stressed samples alongside an unstressed control.
-
Assess peak purity of the main analyte peak using a Diode Array Detector (DAD) to ensure it is spectrally homogeneous.
Acceptance Criteria: The analyte peak should be resolved from all impurity and degradation peaks (Resolution > 2.0). The peak purity angle must be less than the peak purity threshold.
Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a given range. This is fundamental for accurate quantification.
Protocol:
-
Prepare a stock solution of the derivatized reference standard.
-
Perform serial dilutions to create at least five concentration levels, ranging from the Quantitation Limit (LOQ) to 150% of the target concentration (e.g., 50%, 80%, 100%, 120%, 150%).[6]
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Causality: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]
Protocol: The range is confirmed by the data from the Linearity, Accuracy, and Precision studies.
Acceptance Criteria: The specified range (e.g., 80% to 120% of the test concentration for an assay) must meet the acceptance criteria for linearity, accuracy, and precision.[3]
Causality: Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is a measure of the systematic error of the method.
Protocol:
-
Perform a recovery study by spiking a placebo matrix (if applicable) or a low-concentration sample with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percent recovery.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It reflects the random errors of the method. It is assessed at two levels: Repeatability and Intermediate Precision.[3]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples at 100% of the test concentration.
-
Analyze them on the same day, by the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for repeatability and intermediate precision should be ≤ 2.0%.
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for impurity analysis.
Protocol:
-
Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve from the linearity study.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Confirm the calculated LOQ by preparing and analyzing samples at this concentration (n=6) and checking for acceptable precision and accuracy.
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10.0%.
Causality: Robustness testing demonstrates the reliability of the method with respect to small, deliberate variations in method parameters, providing an indication of its suitability for routine use.[3]
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
-
Assess the impact on system suitability parameters (e.g., retention time, resolution, peak asymmetry).
Acceptance Criteria: System suitability parameters must remain within their defined limits for all tested variations.
PART 3: Data Summary & Interpretation
The following tables present a summary of hypothetical (but realistic) validation data that would be generated following the protocols above.
Table 2: Linearity and Range Data
| Concentration Level | Mean Peak Area | %RSD |
| LOQ | 15,234 | 4.5% |
| 50% | 451,876 | 0.8% |
| 80% | 722,451 | 0.6% |
| 100% | 901,550 | 0.4% |
| 120% | 1,085,210 | 0.5% |
| 150% | 1,355,980 | 0.7% |
| Regression Analysis | Result | Acceptance Criteria |
| Correlation Coefficient (R²) | 0.9998 | ≥ 0.999 |
| Y-Intercept | 512 | Insignificant |
Table 3: Accuracy and Precision Summary
| Validation Parameter | Level | N | Mean Result | %RSD | % Recovery | Acceptance Criteria |
| Accuracy | 80% | 3 | 79.9% | - | 99.9% | 98.0 - 102.0% |
| 100% | 3 | 100.2% | - | 100.2% | 98.0 - 102.0% | |
| 120% | 3 | 119.8% | - | 99.8% | 98.0 - 102.0% | |
| Repeatability | 100% | 6 | 100.1% | 0.55% | - | %RSD ≤ 2.0% |
| Intermediate Precision | 100% | 12 (total) | 100.3% | 0.82% | - | %RSD ≤ 2.0% |
Interpretation: The data presented in Tables 2 and 3 meet all predefined acceptance criteria derived from ICH guidelines. The method is linear, accurate, and precise across the specified range.
The logical relationship between these validation pillars is crucial. Linearity underpins the ability to perform accurate quantification. Precision ensures that this accuracy is repeatable. Specificity guarantees that what is being measured is indeed the analyte of interest. Together, they form a self-validating system that provides a high degree of confidence in the reported purity results.
Conclusion
The purity analysis of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol by HPLC requires a nuanced approach due to the analyte's lack of a native chromophore. A comparative analysis demonstrates that a method employing pre-column derivatization coupled with a PFP stationary phase provides superior sensitivity, selectivity, and resolution over more conventional approaches.
The subsequent validation, performed according to the stringent framework of ICH Q2(R2), confirms that the developed method is specific, linear, accurate, precise, and robust. This guide provides the experimental protocols and scientific rationale necessary to implement and validate a reliable HPLC method that is fit for its intended purpose: to ensure the quality and purity of a critical pharmaceutical intermediate.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
LCGC International. (2026). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Fülöp, F., et al. Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Mondal, T., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]
-
Analytical Chemistry. Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography. ACS Publications. [Link]
-
Michigan State University. UV-Visible Spectroscopy. [Link]
-
NextSDS. 3-(3,3-difluorocyclobutyl)-2-methylpropan-1-ol. [Link]
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Pro-Lab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
PubChem. 3,3,3-Trifluoro-2-methylpropan-1-ol. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]
-
Przybyciel, M. (2003). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. [Link]
-
Santini, M. J., et al. (2012). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
Molnar-Institute. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization. [Link]
-
Rai, V. K., et al. (2003). Spectroscopic studies of some aliphatic alcohols. CORE. [Link]
-
MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]
-
Bakes, D. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]
-
PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]
-
PubChem. (3,3-Difluorocyclobutyl)methanol. National Center for Biotechnology Information. [Link]
-
Analytical Chemistry. Ultraviolet and Visible Absorption Spectra in Ethyl Alcohol. [Link]
-
Sarkar, A. B. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. [Link]
-
Analytical Chemistry. Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS). ACS Publications. [Link]
-
IntechOpen. (2018). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. [Link]
-
U.S. Environmental Protection Agency. 3,3,3-trifluoro-2-methylpropanal Properties. [Link]
-
Todde, S., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry. [Link]
-
MDPI. (2024). Improvement of Qualitative Analyses of Aliphatic Alcohols Using Direct Catalytic Fuel Cell and Chemometric Analysis Format. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]
-
Quora. (2020). Why ethanol and water do not give any UV/VIS signals?. [Link]
Sources
- 1. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fda.gov [fda.gov]
- 11. ema.europa.eu [ema.europa.eu]
Metabolic stability comparison of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol vs trifluoromethyl derivatives
An in-depth technical analysis for researchers, scientists, and drug development professionals.
Strategic Context: The Evolution of Fluorinated Bioisosteres
In modern medicinal chemistry, modulating the physicochemical properties of a lead compound without compromising its metabolic stability is a persistent challenge. Historically, the trifluoromethyl ( −CF3 ) group has been the gold standard for blocking oxidative metabolism and increasing metabolic half-life. However, its indiscriminate use often leads to "molecular obesity"—inflated lipophilicity (LogP), poor aqueous solubility, and increased off-target liabilities, such as hERG channel inhibition.
The emergence of the gem-difluorocyclobutyl moiety, specifically utilized in building blocks like 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol [4], offers a sophisticated alternative. This guide provides an objective, data-driven comparison of these two fluorinated motifs, evaluating their metabolic stability, physicochemical profiles, and strategic utility in drug design.
Mechanistic Rationale: Why Shift from −CF3 to Difluorocyclobutyl?
To understand the causality behind this bioisosteric replacement, we must analyze the metabolic "soft spots" of an aliphatic alcohol scaffold. In a structure like 2-methylpropan-1-ol, the tertiary carbon at the C2 position is highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.
The −CF3 Approach: Appending a −CF3 group (e.g., creating 4,4,4-trifluoro-2-methylbutan-1-ol) relies on a strong electron-withdrawing inductive effect. This pulls electron density away from the C2 carbon, deactivating it toward electrophilic CYP oxidation. While metabolically stable, the −CF3 group is highly lipophilic. This lipophilicity drives non-specific protein binding and increases the propensity of the molecule to partition into the hydrophobic cavity of the hERG potassium channel, causing cardiotoxicity[1].
The 3,3-Difluorocyclobutyl Approach: Replacing the −CF3 group with a 3,3-difluorocyclobutyl ring achieves metabolic stability through a different mechanism: steric shielding combined with targeted fluorination [2].
-
The bulky sp3 character of the cyclobutane ring physically blocks CYP enzymes from accessing the adjacent C2 tertiary carbon.
-
The gem-difluoro substitution at the 3-position of the ring specifically blocks the most vulnerable site for ring oxidation [3].
-
Crucially, the difluorocyclobutyl group acts as a polarizable, less lipophilic motif. It disrupts the planar, greasy surface area that typically binds to hERG, thereby improving the safety profile while maintaining excellent aqueous solubility [1].
Divergent physicochemical outcomes of CF3 vs difluorocyclobutyl substitution.
Quantitative Performance Comparison
To objectively compare these motifs, we evaluate the target compound against a structurally analogous −CF3 derivative across standard preclinical in vitro ADME parameters. The data below synthesizes established literature trends for these bioisosteres [1][2].
| Parameter | 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol | 4,4,4-Trifluoro-2-methylbutan-1-ol (Analog) | Strategic Implication |
| Molecular Weight | 164.19 g/mol | 142.12 g/mol | Cyclobutyl adds slight mass but improves 3D topology. |
| cLogP (Lipophilicity) | ~1.8 | ~2.5 | Difluorocyclobutyl significantly reduces lipophilic burden. |
| Aqueous Solubility | > 100 µM (Highly Soluble) | < 30 µM (Poorly Soluble) | Lower LogP translates directly to better formulation potential. |
| HLM CLint | < 15 µL/min/mg (Stable) | < 12 µL/min/mg (Stable) | Both motifs provide excellent resistance to CYP450 oxidation. |
| hERG Inhibition ( IC50 ) | > 30 µM (Safe) | ~5 - 10 µM (Liability) | sp3 bulk of the cyclobutane mitigates hERG channel trapping. |
Self-Validating Experimental Protocol: Microsomal Stability
To generate the intrinsic clearance ( CLint ) data shown above, a robust Human Liver Microsome (HLM) assay is required. As an Application Scientist, I mandate that this protocol operates as a self-validating system . We do not just run the compound; we run concurrent controls that prove the enzymes are active and that degradation is strictly CYP-mediated.
Step-by-Step Methodology
-
Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4). Causality: Using exactly 0.5 mg/mL ensures a linear rate of metabolism. Higher protein concentrations artificially inflate stability due to non-specific drug-protein binding.
-
Compound Spiking & Self-Validation Controls: Spike the test compounds to a final concentration of 1 µM. Concurrently, in separate wells, spike Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). Causality: If Verapamil does not degrade rapidly, the CYP enzymes are dead (assay failure). If Warfarin degrades rapidly, there is a non-CYP degradation artifact in the system (assay failure).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM). Causality: CYP450 enzymes obligately require NADPH as an electron donor. Without it, oxidative metabolism cannot occur.
-
Time-Course Quenching: At intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP proteins, stopping the reaction precisely at the time point. The IS corrects for any volumetric losses or matrix ionization suppression during MS analysis.
-
LC-MS/MS Quantification: Centrifuge the quenched plates at 4000 rpm for 15 minutes to pellet the denatured proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint .
In vitro microsomal stability assay workflow with self-validating controls.
Conclusion & Strategic Recommendations
When optimizing an aliphatic alcohol scaffold, the choice between a trifluoromethyl group and a 3,3-difluorocyclobutyl group should be dictated by the lead compound's existing liabilities.
-
Use −CF3 derivatives only when the molecule is highly polar and requires a significant boost in lipophilicity to achieve passive membrane permeability.
-
Transition to 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol when the lead compound is already suffering from poor aqueous solubility, high plasma protein binding, or hERG toxicity. The difluorocyclobutyl motif provides an elegant structural solution that maintains the metabolic armor of fluorine while optimizing the molecule's overall 3D topology and drug-like properties.
References
- Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities Journal of Medicinal Chemistry / ResearchG
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue N
- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols ACS Public
- 3-(3,3-difluorocyclobutyl)
3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol proper disposal procedures
The management of specialized fluorinated intermediates like 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol requires a fundamental shift from standard organic waste protocols. Because this molecule combines a combustible aliphatic alcohol backbone with a highly stable gem-difluorocyclobutane motif, improper disposal can lead to the environmental release of persistent polyfluorinated fragments or the generation of highly corrosive hydrofluoric acid (HF).
As drug development and agrochemical research increasingly rely on fluorinated motifs to improve metabolic stability, laboratory professionals must adopt disposal workflows that guarantee complete molecular mineralization. This guide provides a self-validating, step-by-step operational plan for the safe handling and destruction of this compound.
Chemical Profiling and the Causality of Hazard
To design a safe disposal protocol, we must first understand the structural causality of the molecule's hazards. The primary risk does not stem solely from its acute toxicity, but rather from the thermodynamic stability of its carbon-fluorine (C-F) bonds (~485 kJ/mol).
Standard laboratory waste incinerators operating at 600–800°C are insufficient to cleave these bonds. Incomplete combustion of polyfluorinated compounds results in the synthesis of volatile, short-chain per- and polyfluoroalkyl substances (PFAS) and toxic products of incomplete combustion (PICs)[1]. Consequently, this compound must be routed to a Subtitle C hazardous waste combustor capable of exceeding 1,100°C, aligning with the[2][3].
Table 1: Physicochemical and Hazard Profile Summary
| Parameter | Classification / Value | Operational Implication |
| CAS Number | 2248416-97-7[4] | Must be explicitly listed on hazardous waste manifests to ensure proper vendor routing. |
| Flammability | Flam. Liq. 4 (H227)[4] | Combustible liquid. Store waste away from oxidizers and direct heat sources. |
| Irritation | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[5] | Mandates the use of nitrile gloves and splash-proof safety goggles during waste transfer. |
| Systemic Toxicity | STOT SE 3 (H336)[6] | May cause drowsiness/dizziness. All waste transfers must occur inside a certified chemical fume hood. |
| Thermal Destruction | > 1,100°C (2,012°F)[3] | Requires specialized commercial incineration with sufficient residence time and acid gas scrubbing. |
Self-Validating Disposal Methodology
To ensure absolute safety and compliance, the following disposal protocol utilizes a "self-validating" framework. Every step includes a built-in verification checkpoint to prevent cascading failures in the waste management chain.
Step 1: Source Segregation
Fluorinated alcohols must never be mixed with aqueous waste streams, strong bases, or alkali metals, as this can trigger exothermic reactions or premature degradation into HF.
-
Action: Establish a dedicated, clearly labeled waste stream exclusively for "Non-Aqueous Fluorinated Organic Waste."
-
Validation Checkpoint (Phase Verification): Before adding new waste to the bulk carboy, perform a visual inspection of the waste mixture in a clear glass vial. Ensure there is only a single organic phase. The presence of a bi-layer indicates aqueous contamination, which must be separated prior to bulk storage.
Step 2: Primary Containment
While the pure alcohol is stable in glass, complex waste mixtures containing fluorinated compounds can slowly degrade over time, potentially etching glass containers if trace HF is generated.
-
Action: Use High-Density Polyethylene (HDPE) carboys or Polytetrafluoroethylene (PTFE)-lined containers. Ensure the cap features a PTFE liner to prevent vapor escape.
-
Validation Checkpoint (Pressure Test): When sealing the carboy, squeeze the HDPE walls slightly to create a minor negative pressure. Inspect the carboy 24 hours later; if the walls are bulging outward, unwanted vapor generation is occurring. Move the carboy to a fume hood, vent carefully, and reassess the chemical compatibility of the waste mixture.
Step 3: Manifesting and Vendor Hand-off
Waste vendors rely entirely on generator characterization to route chemicals to the correct destruction facility.
-
Action: Label the waste manifest explicitly: "Contains Polyfluorinated Organics (3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol). Requires High-Temperature Incineration (>1,100°C) and Acid Gas Scrubbing."
-
Validation Checkpoint (Manifest Audit): Before signing the final manifest, verify that the vendor has assigned the waste to a Subtitle C hazardous waste combustor (e.g., commercial incinerator or cement kiln) rather than a standard landfill or fuel-blending program[3].
Workflow Visualization: The Path to Mineralization
The following diagram illustrates the logical workflow for the safe handling and ultimate thermal destruction of 3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-ol, ensuring no environmental release occurs.
Workflow for the self-validating disposal and thermal destruction of fluorinated alcohol waste.
Emergency Spill Response Protocol
In the event of a localized spill, rapid response is critical to prevent inhalation exposure (due to STOT SE 3 properties) and environmental contamination.
-
Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the laboratory's HVAC system is functioning and fume hood sashes are open to maximize air exchange.
-
PPE Escalation: Responders must don heavy-duty nitrile or neoprene gloves, a chemical-resistant apron, and a full face shield. If the spill is outside a ventilated area, a half-mask respirator with organic vapor cartridges is required.
-
Containment (Validation Checkpoint): Surround the spill with inert, non-combustible absorbents (e.g., diatomaceous earth, vermiculite, or specialized universal spill pads). Validation: Never use combustible materials like sawdust, as the compound is a combustible liquid (H227)[4].
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty HDPE hazardous waste bucket. Seal tightly.
-
Decontamination: Wash the spill surface with a mild detergent and water, collecting the wash water as secondary hazardous waste.
Sources
- 1. 2024 Interim Guidance on the Destruction and Disposal of PFAS Released by EPA - Eurofins USA [eurofinsus.com]
- 2. epa.gov [epa.gov]
- 3. PFAS Designation Rule Will Impact Operational Compliance, Enforcement, Litigation and Policy | Insights | Holland & Knight [hklaw.com]
- 4. nextsds.com [nextsds.com]
- 5. nextsds.com [nextsds.com]
- 6. nextsds.com [nextsds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
